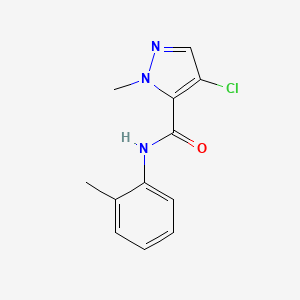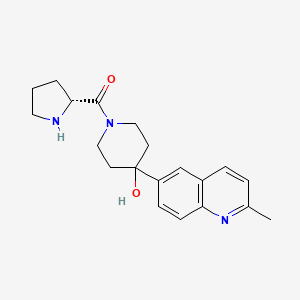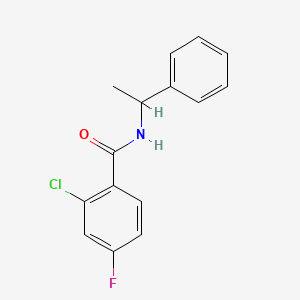![molecular formula C19H14BrN3O B5402802 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B5402802.png)
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide (BICA) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BICA has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is not fully understood. However, it is believed that 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide exerts its effects by modulating various signaling pathways involved in cancer cell proliferation, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to modulate various biochemical and physiological processes. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is its broad-spectrum anti-cancer activity. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to inhibit the growth of various cancer cell lines, making it a potential treatment for multiple types of cancer. However, one limitation of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide research. One area of interest is the development of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide and its potential therapeutic applications.
Métodos De Síntesis
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide can be synthesized using a multi-step process involving the reaction of 3-bromobenzyl chloride with 1H-indole-3-carboxaldehyde, followed by the addition of cyanoacetic acid and subsequent dehydration to form the final product.
Aplicaciones Científicas De Investigación
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anti-cancer properties, 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has also been shown to possess anti-inflammatory activity. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide inhibits the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Furthermore, 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to have neuroprotective effects. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide protects neurons from oxidative stress and prevents neuronal death, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-[1-[(3-bromophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c20-16-5-3-4-13(8-16)11-23-12-15(9-14(10-21)19(22)24)17-6-1-2-7-18(17)23/h1-9,12H,11H2,(H2,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUISBXDFOMAOT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)

![3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)

![N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5402751.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![N,1-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402779.png)

![N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5402803.png)

![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5402811.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)